4-(Thiophen-3-yl)benzaldehyde

Description

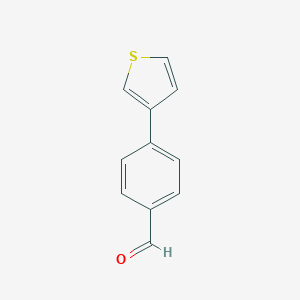

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPZYZLJJSEFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390990 | |

| Record name | 4-(Thiophen-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157730-74-0 | |

| Record name | 4-(Thiophen-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to 4-(Thiophen-3-yl)benzaldehyde (CAS: 157730-74-0)

This compound, identified by CAS number 157730-74-0, is a bifunctional organic compound featuring a thiophene ring linked to a benzaldehyde moiety. This unique arrangement of a five-membered, sulfur-containing aromatic heterocycle and a phenyl group bearing a reactive aldehyde function establishes it as a highly valuable intermediate in synthetic chemistry. Its structural rigidity, conjugated π-system, and the versatile reactivity of the aldehyde group make it a sought-after precursor in the fields of medicinal chemistry and materials science. Thiophene derivatives, in general, are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] In materials science, the thiophene core is a fundamental unit in the construction of conductive polymers and organic electronic materials.[2][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.

Section 1: Physicochemical and Spectroscopic Profile

The fundamental characteristics of this compound are critical for its application in synthesis, dictating solubility, reactivity, and storage conditions. These properties are summarized below.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 157730-74-0 | [4][5] |

| Molecular Formula | C₁₁H₈OS | [4][5][6] |

| Molecular Weight | 188.25 g/mol | [4][5][6] |

| Appearance | Solid | |

| Melting Point | 98-100 °C | [6] |

| Boiling Point | 101-102 °C (Predicted: 298.1±23.0 °C) | [6] |

| IUPAC Name | This compound | |

| SMILES Code | O=CC1=CC=C(C=C1)C1=CSC=C1 | [4] |

| InChI Key | MGPZYZLJJSEFLU-UHFFFAOYSA-N | |

Section 2: Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond between the thiophene and benzene rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10][11] This method is favored by synthetic chemists due to its mild reaction conditions, tolerance of a wide range of functional groups (including the aldehyde), and the commercial availability of the necessary starting materials.[10][12]

Causality of Method Selection

The choice of Suzuki coupling is strategic. The aldehyde functionality is sensitive to strongly nucleophilic or basic conditions found in other coupling reactions (e.g., Grignard reagents). The Suzuki reaction's use of a mild base (like sodium or potassium carbonate) and its general functional group compatibility preserves the aldehyde moiety, making it a superior method for synthesizing this target molecule with high yield and purity.[9][10]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure adapted from established Suzuki-Miyaura methodologies.[9][13]

Reactants:

-

4-Bromobenzaldehyde

-

Thiophene-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Solvent: Toluene, Dioxane, or Dimethoxyethane (DME)/Water mixture

Step-by-Step Procedure:

-

Inert Atmosphere: To a three-necked round-bottomed flask equipped with a condenser and a magnetic stirrer, add 4-bromobenzaldehyde (1.0 equivalent) and thiophene-3-boronic acid (1.2 equivalents).[13]

-

Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the base (e.g., K₂CO₃, 2.0 equivalents).[9]

-

Solvent Addition: Deoxygenate the chosen solvent (e.g., Toluene/Water 4:1) by bubbling argon or nitrogen through it for 15-20 minutes. Add the solvent to the flask to create a solution with a concentration of approximately 0.2 M with respect to the 4-bromobenzaldehyde.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen or argon atmosphere.[13]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting 4-bromobenzaldehyde is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent typically a hexane/ethyl acetate gradient) to yield this compound as a solid.[13]

Visualizing the Workflow and Mechanism

Caption: Synthetic Workflow for this compound.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Section 3: Key Applications in Research and Development

The aldehyde group is a versatile chemical handle, allowing this compound to serve as a key intermediate for a diverse range of more complex molecules.

Medicinal Chemistry and Drug Discovery

The thiophene nucleus is a well-established pharmacophore present in numerous approved drugs.[1] this compound provides a scaffold that can be readily elaborated into potential therapeutic agents.

-

Anticonvulsant and Antinociceptive Agents: The benzo[b]thiophene scaffold, a related structure, has been used to develop potent antiseizure and antinociceptive (pain-reducing) agents.[14]

-

Antimicrobial Agents: Thiophene derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[1]

-

General Drug Scaffolds: The aldehyde can undergo reactions such as reductive amination to introduce amine-containing side chains, Wittig reactions to form alkenes, or oxidation to form a carboxylic acid, enabling the synthesis of large libraries of compounds for screening.[15]

Materials Science and Organic Electronics

The conjugated system formed by the linked aromatic rings makes this molecule a candidate for building blocks in organic electronics.

-

Conducting Polymers: Thiophene is the core unit of poly(3,4-ethylenedioxythiophene) (PEDOT), a benchmark conductive polymer.[2] Aldehyde-functionalized thiophene monomers can be polymerized to create materials that allow for post-polymerization modification, enabling the tuning of electronic properties or the attachment of sensing moieties.[2]

-

Organic Light-Emitting Diodes (OLEDs): Biaryl structures are common in molecules designed for OLEDs. This compound could serve as a precursor for larger, more complex emitters or host materials.

Caption: Chemical Versatility of this compound.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Table 2: Hazard and Precautionary Information

| Type | Code | Statement |

|---|---|---|

| Hazard | H302 | Harmful if swallowed.[16] |

| H315 | Causes skin irritation.[16] | |

| H319 | Causes serious eye irritation.[16] | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[17] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[16][18] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[16][18] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][18] |

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[18]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[18][19]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]

-

For long-term stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8 °C.[4][6]

-

Keep away from incompatible materials such as strong oxidizing agents.

References

- This compound. 1PlusChem LLC. [Link]

- Supporting Information for scientific papers. Royal Society of Chemistry. [Link]

- Organic Syntheses Procedure. Organic Syntheses. [Link]

- This compound Names and Identifiers. 960 Chemical Network. [Link]

- BENZALDEHYDE MATERIAL SAFETY D

- Palladium-Catalyzed Synthesis of Aldehydes - Supporting Information.

- Therapeutic importance of synthetic thiophene. PubMed Central (PMC). [Link]

- SYNTHESIS AND RING OPENING REACTIONS OF (3-ARYLOXIRAN-2-YL)(THIOPHEN-2-YL)METHANONES. Revue Roumaine de Chimie. [Link]

- Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.

- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. [Link]

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. PubMed Central (PMC). [Link]

- Search Results for Suzuki Coupling. Beilstein Journals. [Link]

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents. MDPI. [Link]

- Innovative Application of Salophen Derivatives in Organic Electronics. MDPI. [Link]

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

- General reaction of acetophenones with benzaldehyde and some anilines.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate) Matrix [mdpi.com]

- 4. 157730-74-0|this compound|BLD Pharm [bldpharm.com]

- 5. 1pchem.com [1pchem.com]

- 6. 4-(3-THIENYL)BENZALDEHYDE | 157730-74-0 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Search Results [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. gustavus.edu [gustavus.edu]

- 18. fishersci.fr [fishersci.fr]

- 19. technopharmchem.com [technopharmchem.com]

4-(Thiophen-3-yl)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-(Thiophen-3-yl)benzaldehyde for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail a robust and widely adopted synthetic methodology via palladium-catalyzed cross-coupling, discuss key analytical techniques for its characterization, and contextualize its application as a critical building block in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic endeavors.

Core Physicochemical Properties

This compound is a bifunctional organic compound featuring a thiophene ring linked to a benzaldehyde moiety at the para position. This arrangement provides a rigid scaffold with versatile chemical handles—the aldehyde for derivatization and the thiophene ring as a key pharmacophore or electronic component. Its core properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₈OS | [1] |

| Molecular Weight | 188.25 g/mol | [1][2] |

| CAS Number | 157730-74-0 | [1] |

| Appearance | (Typically) Off-white to yellow solid | General chemical knowledge |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1][2] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and scalable synthesis of this compound relies on the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful means of forming carbon-carbon bonds between sp²-hybridized centers, making it ideal for constructing biaryl systems.[3][4]

Rationale of the Synthetic Approach

The strategy involves coupling an aryl halide (4-bromobenzaldehyde) with an organoboron reagent (thiophene-3-boronic acid). The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[5][6] This method is favored for its high functional group tolerance (the aldehyde remains intact), mild reaction conditions, and the commercial availability of the starting materials.[4]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

-

Inert Atmosphere Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), thiophene-3-boronic acid (1.1 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 eq).

-

Solvent and Base Addition: Purge the flask with nitrogen for 15 minutes. Under a positive nitrogen flow, add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water. Add a base, typically potassium carbonate (K₂CO₃, 2.5 eq).

-

Reaction Execution: Heat the reaction mixture to 85-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow.

Structural Elucidation and Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly diagnostic. One would expect to see a sharp singlet for the aldehydic proton between δ 9.9 and 10.1 ppm. The aromatic region (δ 7.2-8.0 ppm) will show a characteristic set of signals: two doublets corresponding to the AA'BB' system of the para-substituted benzene ring and three distinct signals for the protons on the 3-substituted thiophene ring.

-

¹³C NMR: The carbon spectrum will confirm the presence of all 11 unique carbon atoms. The most downfield signal will be the aldehydic carbon, typically appearing around δ 191-192 ppm. The remaining signals in the δ 120-145 ppm range will correspond to the aromatic carbons of the two rings.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or other soft ionization techniques will show a prominent molecular ion peak ([M+H]⁺) at m/z 189.03, confirming the molecular weight.

Summary of Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR (CDCl₃) | ~ δ 9.9-10.1 (s, 1H, -CHO), δ 7.2-8.0 (m, 7H, Ar-H) |

| ¹³C NMR (CDCl₃) | ~ δ 191.5 (-CHO), δ 125-145 (Ar-C) |

| LC-MS (ESI) | [M+H]⁺ at m/z = 189.03 |

| Purity (HPLC) | >95% (typical for post-chromatography material) |

Relevance in Medicinal Chemistry and Drug Development

The thiophene nucleus is a cornerstone of modern medicinal chemistry.[7] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7]

Role as a Synthetic Building Block

This compound serves as a versatile intermediate. The aldehyde group is a gateway for numerous transformations, including:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To generate stilbene-like structures.

-

Aldol Condensation: To create α,β-unsaturated ketones.

-

Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.

This chemical versatility allows for the rapid generation of compound libraries for screening against various biological targets. The thiophene ring often acts as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic profile, which can be advantageous for modulating potency and pharmacokinetic properties.

Potential Therapeutic Applications

Compounds containing the thiophene-aryl scaffold have been investigated for a range of diseases. For instance, related benzo[b]thiophene structures have shown potent antiseizure and antinociceptive (pain-relieving) activities, highlighting the potential for this chemical class in developing new central nervous system (CNS) agents.[8]

Drug Discovery and Development Workflow

Caption: Role of the scaffold in a drug discovery pipeline.

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and a robust synthetic pathway. Its structural features make it an attractive starting point for the synthesis of novel compounds in drug discovery, particularly for CNS disorders, infectious diseases, and oncology. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this compound in their research and development programs.

References

- 4 - Supporting Information. Royal Society of Chemistry. [Link]

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Royal Society of Chemistry. [Link]

- Organic Syntheses Procedure. Organic Syntheses. [Link]

- Therapeutic importance of synthetic thiophene - PMC - PubMed Central.

- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. Organic Syntheses. [Link]

- SYNTHESIS AND RING OPENING REACTIONS OF (3-ARYLOXIRAN-2-YL)(THIOPHEN-2-YL)METHANONES - Revue Roumaine de Chimie. Revue Roumaine de Chimie. [Link]

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - Semantic Scholar. Semantic Scholar. [Link]

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. MDPI. [Link]

- Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene | Request PDF - ResearchGate.

- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - Frontiers. Frontiers. [Link]

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.

Sources

- 1. 157730-74-0|this compound|BLD Pharm [bldpharm.com]

- 2. 107834-03-7|4-(Thiophen-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 4-(Thiophen-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-3-yl)benzaldehyde is a bi-aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a derivative of both thiophene and benzaldehyde, it serves as a versatile scaffold for the synthesis of novel compounds with potential applications in various fields, including the development of stimulus-responsive luminescent materials. The molecule's structure, featuring a thiophene ring coupled to a benzaldehyde moiety at the para position, imparts a unique combination of electronic and steric properties. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to be a practical resource for researchers, offering both established data and detailed experimental protocols grounded in established scientific principles. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Core Molecular and Physical Properties

A summary of the fundamental properties of this compound is presented below. This data serves as a critical foundation for handling, characterization, and further application of the compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 4-(3-Thienyl)benzaldehyde | [2][3] |

| CAS Number | 157730-74-0 | [1][2][3] |

| Molecular Formula | C₁₁H₈OS | [1][3][4] |

| Molecular Weight | 188.25 g/mol | [3][4] |

| Physical Form | Solid | - |

| Melting Point | 98-100 °C | [2] |

| Boiling Point | 298.1 ± 23.0 °C (Predicted) | [2] |

| Density | 1.259 ± 0.06 g/cm³ (Predicted) | - |

| Storage | 2-8 °C, under inert atmosphere | [4] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in chemical reactions, purification, and biological assays. Due to its aromatic nature, it is expected to be poorly soluble in water but soluble in common organic solvents.

Predicted Solubility:

-

Water: Insoluble to slightly soluble. The hydrophobic nature of the fused aromatic rings (benzene and thiophene) dominates the molecule's character, limiting its interaction with polar water molecules.

-

Organic Solvents: Expected to be soluble in moderately polar to nonpolar solvents such as Dimethyl Sulfoxide (DMSO), chloroform (CHCl₃), dichloromethane (DCM), ethyl acetate, and acetone. Solubility is facilitated by van der Waals interactions and dipole-dipole interactions between the solute and solvent molecules.

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to qualitatively and semi-quantitatively assess the solubility of this compound in various laboratory solvents.

Causality: The choice of solvents covers a range of polarities, from the highly polar water to the nonpolar hexane, providing a comprehensive solubility profile. The procedure relies on the principle of "like dissolves like," where solubility is favored when the intermolecular forces of the solute and solvent are similar.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a series of labeled small glass vials.

-

Solvent Addition: To each vial, add 1.0 mL of a selected solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) in 0.2 mL increments.

-

Dissolution: After each addition, cap the vial and vortex for 30 seconds at room temperature. Visually inspect for complete dissolution.

-

Observation: Record the volume of solvent required to fully dissolve the compound. Classify solubility as:

-

Very Soluble: < 1 mL

-

Soluble: 1 - 30 mL

-

Slightly Soluble: 30 - 100 mL

-

Insoluble: > 100 mL (extrapolated)

-

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH to assess for the presence of basic or acidic functionalities. Given the aldehyde structure, no significant solubility change is expected.

Caption: Workflow for determining the solubility of the target compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit characteristic signals for the aldehyde proton, as well as the protons on the benzaldehyde and thiophene rings.

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.1 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

-

Benzene Ring Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde group will be more deshielded than those meta to it.

-

Thiophene Ring Protons: The 3-substituted thiophene ring will show three distinct signals in the aromatic region, with coupling patterns that can be used to assign their specific positions (H-2, H-4, and H-5).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm is characteristic of the aldehyde carbonyl carbon.

-

Aromatic Carbons: Signals for the nine other aromatic carbons (five from the thiophene ring and four from the benzene ring) will appear in the δ 120-150 ppm range. The specific chemical shifts are influenced by the substitution pattern.

Experimental Protocol for NMR Spectroscopy

Causality: This protocol ensures the acquisition of high-resolution NMR spectra by using a deuterated solvent to avoid interference from solvent protons and by achieving an appropriate sample concentration for a good signal-to-noise ratio.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Characteristic Peaks:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹. Conjugation with the benzene ring slightly lowers this frequency compared to an aliphatic aldehyde.[5]

-

C-H Stretch (Aldehyde): Two weak to medium bands (a Fermi doublet) are characteristic of the aldehyde C-H stretch, appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.[5]

-

Aromatic C-H Stretch: Weak to medium absorptions are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene and thiophene rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Expected Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (188.25).

-

M-1 Peak: A prominent peak at m/z 187 is expected, corresponding to the loss of the aldehydic hydrogen atom, forming a stable acylium cation ([M-H]⁺). This is a characteristic fragmentation for aldehydes.[6]

-

M-29 Peak: A significant peak at m/z 159, corresponding to the loss of the entire formyl radical ([M-CHO]⁺), is also highly probable.[6]

-

Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is a common fragment in the mass spectra of benzene derivatives.[6]

Thermal Properties

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting point is sharp and well-defined. Impurities typically depress the melting point and broaden the melting range. The reported melting point for this compound is 98-100 °C .[2]

Experimental Protocol for Melting Point Determination

Causality: This method relies on the precise observation of the phase transition from solid to liquid upon slow, controlled heating. A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound into a glass capillary tube and pack the solid to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find an approximate range.

-

Accurate Determination: For an accurate measurement, begin heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has completely melted (T₂). The melting point is reported as the range T₁ - T₂.

Conclusion

The physical properties outlined in this guide provide a foundational dataset for the scientific community working with this compound. The combination of tabulated data and detailed, scientifically-grounded experimental protocols offers a comprehensive resource for the characterization, handling, and application of this important chemical building block. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for advancing research and development in medicinal chemistry and materials science.

References

- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Royal Society of Chemistry.

- MDPI.

- Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

- ACS Publications.

- ResearchGate. FT-IR Spectrum of Benzaldehyde | Download Scientific Diagram. [Link]

- ResearchGate. Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole | Request PDF. [Link]

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

- ACS Publications.

- University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

- Doc Brown's Chemistry.

Sources

- 1. 4-(3-Thienyl)benzaldehyde, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. 4-(3-THIENYL)BENZALDEHYDE CAS#: 157730-74-0 [chemicalbook.com]

- 3. 4-(3-THIENYL)BENZALDEHYDE | 157730-74-0 [chemicalbook.com]

- 4. 157730-74-0|this compound|BLD Pharm [bldpharm.com]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

4-(Thiophen-3-yl)benzaldehyde solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Thiophen-3-yl)benzaldehyde in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in a range of common organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data. Instead, it offers a predictive framework grounded in the fundamental principles of solvent-solute interactions and provides a robust, step-by-step experimental protocol for empirical solubility determination. By elucidating the causality behind experimental choices and emphasizing self-validating methodologies, this guide aims to equip the reader with both the theoretical understanding and practical tools necessary for effectively working with this compound.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that profoundly influences its journey from the laboratory to clinical application. In synthetic chemistry, an understanding of solubility is paramount for optimizing reaction conditions, facilitating purification processes such as recrystallization, and ensuring the efficient isolation of the target molecule.[1] For instance, selecting an appropriate solvent system is crucial for techniques like flash chromatography to purify synthesized compounds.[2] In the realm of drug development, solubility directly impacts a compound's bioavailability, formulation strategies, and ultimately, its therapeutic efficacy. A poorly soluble compound can present significant challenges in achieving desired therapeutic concentrations in vivo.

This compound, with its unique aromatic structure incorporating both a phenyl and a thiophene ring, presents an interesting case study in solubility. The presence of the polar aldehyde group and the sulfur-containing heterocycle, combined with the largely non-polar aromatic framework, suggests a nuanced solubility profile across solvents of varying polarities. This guide will first explore the theoretical underpinnings of its solubility and then provide a practical methodology for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4][5] The overall polarity of a molecule is a composite of its constituent functional groups and its carbon skeleton.[6]

Molecular Structure of this compound:

-

Polar Moieties: The primary polar feature of this compound is the aldehyde group (-CHO). The electronegative oxygen atom creates a dipole moment, making this part of the molecule capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[7]

-

Aromatic System: The molecule contains two aromatic rings: a benzene ring and a thiophene ring. While the carbon-hydrogen bonds are non-polar, the delocalized π-electron systems of the rings can participate in π-π stacking and London dispersion forces. The sulfur atom in the thiophene ring introduces a slight degree of polarity.

-

Overall Polarity: The presence of the polar aldehyde group imparts a degree of polarity to the molecule. However, the large, non-polar surface area of the two aromatic rings suggests that the compound will not be highly soluble in very polar solvents like water but will likely exhibit good solubility in a range of organic solvents. Benzaldehyde itself is poorly soluble in water but highly soluble in many organic solvents.[8]

Solvent Properties and their Influence:

Organic solvents can be broadly categorized based on their polarity, which is often quantified by their dielectric constant or polarity index.[9][10]

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. Given the significant non-polar character of this compound's aromatic rings, it is expected to have some solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess dipole moments but lack acidic protons for hydrogen bonding. They are effective at solvating polar functional groups through dipole-dipole interactions. It is anticipated that this compound will exhibit good solubility in many of these solvents due to the favorable interactions with its aldehyde group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have both a dipole moment and the ability to act as hydrogen bond donors. While the aldehyde group can accept hydrogen bonds, the lack of a hydrogen bond-donating group on this compound might limit its solubility in highly protic solvents compared to polar aprotic ones. However, short-chain alcohols are often good solvents for a wide range of organic compounds.[6]

Predictive Solubility Profile of this compound

Based on the theoretical principles discussed, a predictive qualitative solubility profile for this compound in a selection of common organic solvents is presented in the table below. It is crucial to note that these are predictions and should be confirmed by empirical testing.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar | Low to Moderate | Dominated by non-polar aromatic rings, but the polar aldehyde group limits high solubility. |

| Toluene | Non-polar (Aromatic) | Moderate to High | "Like dissolves like" principle applies due to the aromatic nature of both solute and solvent, facilitating π-π interactions. |

| Dichloromethane (DCM) | Polar Aprotic | High | The polarity of DCM can effectively solvate the aldehyde group, and its organic nature accommodates the aromatic rings. |

| Diethyl Ether | Polar Aprotic | Moderate to High | Similar to DCM, its polarity and organic character are well-suited for this compound. |

| Ethyl Acetate | Polar Aprotic | High | The ester group provides polarity to interact with the aldehyde, and the ethyl group provides non-polar character. |

| Acetone | Polar Aprotic | High | The highly polar carbonyl group of acetone can interact favorably with the aldehyde group of the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen in THF can act as a hydrogen bond acceptor for any potential interactions and its overall polarity is suitable. |

| Acetonitrile | Polar Aprotic | Moderate | A highly polar solvent, which might be less favorable for the large non-polar part of the molecule. |

| Methanol | Polar Protic | Moderate | The hydroxyl group can hydrogen bond with the aldehyde oxygen, but the high polarity of methanol may not fully accommodate the non-polar rings. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol but slightly less polar, which may improve solubility for the aromatic portions of the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A very strong, polar aprotic solvent capable of dissolving many poorly soluble compounds. |

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines a robust method for determining the solubility of this compound. This protocol is designed to be self-validating by incorporating steps for ensuring equilibrium and accurate quantification.

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time. This is a critical step for trustworthiness; insufficient time will lead to an underestimation of solubility.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Develop a method that provides a sharp, well-resolved peak for this compound.

-

For UV-Vis: Determine the λ_max of the compound in each solvent and use this wavelength for analysis.

-

Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Discussion and Interpretation

The experimentally determined solubility data should be analyzed in the context of the theoretical principles outlined earlier. A high solubility in solvents like dichloromethane, ethyl acetate, and acetone would confirm the significant role of the polar aldehyde group in the dissolution process. Moderate to high solubility in toluene would highlight the importance of the aromatic character of the molecule. Conversely, lower solubility in highly non-polar solvents like hexane or highly polar protic solvents would demonstrate the limits of the "like dissolves like" principle when a molecule possesses both polar and non-polar characteristics.

Understanding the solubility profile of this compound is not merely an academic exercise. For synthetic chemists, this knowledge informs the choice of solvents for reactions and purification, potentially improving yield and purity. For drug development professionals, it provides the foundational data needed for pre-formulation studies, guiding the selection of excipients and delivery systems to ensure adequate bioavailability.

Conclusion

This guide has provided a multi-faceted approach to understanding the solubility of this compound in organic solvents. By integrating theoretical predictions based on molecular structure with a detailed, self-validating experimental protocol, researchers are empowered to confidently and accurately determine the solubility of this compound. This fundamental data is indispensable for the successful application of this compound in both synthetic chemistry and the broader field of drug discovery and development.

References

- Khan Academy. (n.d.). Solubility of organic compounds.

- Lin, S. (2022, October 13). Comparison of the polarity of organic solvents.

- Anonymous. (n.d.). Polarity of Solvents. Retrieved from a website providing a list of solvents by polarity.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Anonymous. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department website.

- Various Authors. (2014, October 15). How do you distinguish the polarity of organic solvent? ResearchGate.

- Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- Solubility of Things. (n.d.). Benzaldehyde.

- Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Various Authors. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Quora.

- The Chemistry Teacher. (2025, December 5). What Does "Like Dissolves Like" Mean? [Video]. YouTube.

- Thermo Scientific. (n.d.). 4-(3-Thienyl)benzaldehyde, ≥97%.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

Sources

- 1. chem.ws [chem.ws]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Thiophen-3-yl)benzaldehyde: Prediction, Acquisition, and Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and molecular sciences, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic compounds. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is fundamental to confirming molecular identity, assessing purity, and understanding structure-activity relationships. This guide offers a comprehensive, field-proven perspective on the ¹H NMR spectrum of 4-(Thiophen-3-yl)benzaldehyde, a bi-aryl compound of interest in medicinal chemistry and materials science.

Rather than presenting a static data sheet, this document serves as a practical whitepaper for the senior application scientist. It is designed to walk researchers through the process of predicting, acquiring, and interpreting the ¹H NMR spectrum of this molecule, thereby empowering them with the foundational knowledge and technical expertise to confidently characterize this and similar molecular scaffolds.

Predicted ¹H NMR Spectrum of this compound

A priori prediction of an NMR spectrum is a critical first step in structural analysis. It allows for a hypothesis-driven approach to spectral interpretation. The predicted ¹H NMR spectrum of this compound is based on established principles of chemical shifts, spin-spin coupling, and the analysis of substituent effects on aromatic systems.

The aldehyde proton is expected to be the most downfield signal, typically appearing around δ 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzaldehyde ring will be split into two distinct signals, each integrating to two protons, due to the C2 symmetry of the p-substituted ring. The protons ortho to the aldehyde group are expected to be more downfield than the protons meta to it, a common pattern in benzaldehyde derivatives. The thiophene ring protons will exhibit a characteristic splitting pattern based on their coupling constants.

Below is a table summarizing the predicted ¹H NMR spectral data for this compound.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CHO) | ~10.0 | Singlet (s) | - | 1H |

| H-b | ~7.9 | Doublet (d) | ~8.0 | 2H |

| H-c | ~7.7 | Doublet (d) | ~8.0 | 2H |

| H-d | ~7.5 | Doublet of doublets (dd) | J ≈ 2.9, 1.5 | 1H |

| H-e | ~7.4 | Doublet of doublets (dd) | J ≈ 5.0, 2.9 | 1H |

| H-f | ~7.6 | Doublet of doublets (dd) | J ≈ 5.0, 1.5 | 1H |

Molecular Structure with Proton Labeling

Caption: Molecular structure of this compound with proton labeling for ¹H NMR assignment.

Experimental Protocol for ¹H NMR Data Acquisition

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to ensure reliable and reproducible results.

Step 1: Sample Preparation

-

Analyte: this compound (ensure purity of >95% by a preliminary analytical technique such as LC-MS).

-

Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at δ ~7.26 ppm, which is unlikely to interfere with the aromatic signals of the analyte.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio on a modern NMR spectrometer (400 MHz or higher) within a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ 0.00 ppm).

Step 2: NMR Instrument Setup

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

-

Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹H frequency and matched to the impedance of the instrument. This maximizes the efficiency of the radiofrequency pulse delivery and signal detection.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and accurate resolution of coupling patterns. A well-shimmed spectrum will have a narrow and symmetrical TMS peak.

Step 3: ¹H NMR Spectrum Acquisition

-

Experiment: A standard one-pulse ¹H NMR experiment is sufficient for routine characterization.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield aldehyde proton, are captured.

-

Number of Scans (ns): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. For dilute samples, this number can be increased (e.g., 64, 128, or more), but be mindful that the signal-to-noise ratio increases with the square root of the number of scans.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for ¹H NMR. This allows for the longitudinal relaxation of the protons between scans, ensuring accurate integration.

-

Acquisition Time (at): An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the acquisition of a ¹H NMR spectrum.

Data Processing and Interpretation

Raw NMR data is acquired as a Free Induction Decay (FID), which must be mathematically processed to obtain the familiar frequency-domain spectrum.

Step 1: Data Processing

-

Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape. This is a critical step for accurate integration.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced by setting the TMS peak to δ 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Step 2: Spectral Interpretation

-

Identify the Aldehyde Proton: Locate the singlet at ~δ 10.0 ppm and assign it to the aldehyde proton (H-a).

-

Analyze the Aromatic Region: The region between δ 7.0 and 8.0 ppm will contain the signals for the benzaldehyde and thiophene protons.

-

Assign the Benzaldehyde Protons: Look for two doublets, each integrating to 2H. The downfield doublet (predicted at ~δ 7.9 ppm) corresponds to the protons ortho to the aldehyde group (H-b), and the upfield doublet (predicted at ~δ 7.7 ppm) corresponds to the protons meta to the aldehyde group (H-c).

-

Assign the Thiophene Protons: The three protons on the thiophene ring will exhibit a more complex splitting pattern. By analyzing the coupling constants, the signals can be assigned. The proton at the 2-position of the thiophene ring (H-d) will be a doublet of doublets due to coupling with H-e and H-f. Similarly, H-e and H-f will be doublets of doublets.

-

Confirm Assignments with 2D NMR: For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the benzaldehyde and thiophene rings.

Data Processing and Interpretation Workflow

Caption: A systematic workflow for processing and interpreting ¹H NMR data.

Conclusion

This technical guide provides a comprehensive framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this compound. By following the detailed protocols and understanding the underlying principles, researchers and scientists can confidently characterize this and other novel chemical entities. The emphasis on a hypothesis-driven approach, coupled with robust experimental and data processing techniques, ensures the scientific integrity of the structural elucidation process, a cornerstone of successful drug discovery and development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

FT-IR analysis of 4-(Thiophen-3-yl)benzaldehyde

An In-depth Technical Guide to the FT-IR Analysis of 4-(Thiophen-3-yl)benzaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (C₁₁H₈OS), a heterocyclic aromatic aldehyde of significant interest in pharmaceutical and materials science research. This document moves beyond a simple recitation of spectral data, offering an in-depth examination of the underlying principles governing the vibrational modes of the molecule. We will detail a robust experimental protocol using Attenuated Total Reflectance (ATR), provide a thorough interpretation of the resulting spectrum with specific peak assignments, and explain the causal relationships between molecular structure and spectral features. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify, characterize, and assess the quality of this compound.

Introduction: The Molecule and the Method

This compound is a bi-aromatic compound featuring a benzaldehyde moiety linked at the para-position to a thiophene ring. The unique electronic properties arising from the sulfur-containing heterocycle combined with the reactive aldehyde group make it a valuable building block in the synthesis of novel organic materials and pharmacologically active compounds.

Given this context, unambiguous structural confirmation and purity assessment are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly reliable analytical technique for this purpose. The method probes the vibrational transitions of a molecule's constituent bonds. Each functional group (aldehyde, benzene ring, thiophene ring) possesses characteristic vibrational frequencies, producing a unique spectral "fingerprint." Interpreting this fingerprint allows for definitive structural elucidation. This guide will dissect that fingerprint in detail.

The molecular structure, with its key functional groups, is the foundation of its FT-IR spectrum.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the initial data acquisition. The following protocol describes a validated method for obtaining a high-quality FT-IR spectrum using an ATR accessory, which is recommended for its simplicity and minimal sample preparation requirements.[1]

Instrumentation

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a deuterated L-alanine triglycine sulfate (DLATGS) detector is suitable for this analysis.[1]

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a single-bounce diamond or zinc selenide (ZnSe) crystal. A diamond crystal is preferred for its superior durability.

Step-by-Step Methodology

-

Instrument Preparation: Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 15-30 minutes to ensure a stable energy profile.

-

ATR Crystal Cleaning: The integrity of the analysis begins with a pristine crystal surface. Thoroughly clean the ATR crystal by wiping it with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This critical step records the ambient spectrum (atmospheric water vapor and CO₂) and the absorbance of the ATR crystal itself. This background is then automatically subtracted from the sample spectrum to provide a true spectrum of the compound.

-

Parameters: Scan the range from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

Sample Application: Place a small amount (typically a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal, as the ATR effect relies on the evanescent wave penetrating the sample.

-

Sample Spectrum Acquisition: Using the same acquisition parameters as the background scan, collect the sample spectrum.

-

Data Processing and Cleaning: After acquisition, clean the sample from the ATR crystal using the same method described in step 2. The acquired spectrum should be baseline-corrected if necessary to account for any scattering effects.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Spectral Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum of this compound is a composite of the vibrations from its three main structural components: the aldehyde group, the para-substituted benzene ring, and the 3-substituted thiophene ring. The following table and discussion provide a detailed assignment of the expected characteristic absorption bands.

Summary of Characteristic Vibrational Modes

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Description & Causality |

| 3120 - 3000 | Weak-Medium | Aromatic C-H Stretch | Corresponds to the C-H stretching vibrations on both the benzene and thiophene rings.[2][3][4] Their appearance above 3000 cm⁻¹ is a hallmark of sp² hybridized C-H bonds. |

| 2850 - 2800 | Weak | Aldehydic C-H Stretch (Fermi Resonance) | The higher frequency component of the characteristic aldehyde C-H stretch.[5][6][7] Often appears as a shoulder on aliphatic C-H peaks if present. |

| 2750 - 2700 | Weak | Aldehydic C-H Stretch (Fermi Resonance) | A highly diagnostic peak for aldehydes.[5][8][9] Its presence, along with the C=O stretch, provides strong evidence for the aldehyde functional group. |

| 1710 - 1685 | Strong, Sharp | C=O Stretch (Carbonyl) | This is the most intense and prominent peak in the spectrum. Its frequency is lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to electronic resonance with the adjacent benzene ring, which weakens the C=O bond.[5][6][7] |

| 1610 - 1580 | Medium-Strong | C=C Aromatic Ring Stretch | Vibrations associated with the carbon-carbon double bonds within both the benzene and thiophene rings.[1][10] |

| 1500 - 1400 | Medium-Strong | C=C Aromatic Ring Stretch | Further ring stretching modes, often appearing as a series of sharp bands.[10][11] |

| 1300 - 1000 | Medium | C-H In-Plane Bending | Complex vibrations involving the in-plane bending of C-H bonds on both aromatic rings.[2] |

| 860 - 800 | Strong | C-H Out-of-Plane Bending | A strong band in this region is highly indicative of a 1,4- (para) disubstituted benzene ring. |

| 850 - 650 | Weak-Medium | C-S Stretch & Ring Bending | This region contains contributions from the C-S bond stretching of the thiophene ring and various out-of-plane bending modes of both rings.[2][10][12] The C-S stretch can be difficult to assign definitively due to mixing with other vibrations.[2] |

Detailed Analysis of Key Spectral Regions

-

The C-H Stretching Region (3200 - 2700 cm⁻¹): This region is defined by two key features. First, the weak to medium peaks just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.[3][4] Second, and more importantly, the pair of weak bands expected around 2820 cm⁻¹ and 2720 cm⁻¹ are hallmarks of the aldehydic C-H stretch.[5][8] These two bands arise from Fermi resonance, where the fundamental C-H stretching vibration couples with the first overtone of the C-H bending vibration.[9] The presence of the lower wavenumber band (~2720 cm⁻¹) is particularly compelling evidence for an aldehyde.[5]

-

The Carbonyl (C=O) Stretching Region (1710 - 1685 cm⁻¹): The spectrum is dominated by an intense, sharp absorption in this range, which is unequivocally assigned to the C=O stretching vibration of the aldehyde.[3] For a simple, non-conjugated aldehyde, this peak would appear at a higher frequency (1740-1720 cm⁻¹).[5] In this compound, the carbonyl group is in conjugation with the π-electron system of the benzene ring. This delocalization of electrons reduces the double-bond character of the carbonyl, slightly weakening it and thus lowering the energy (and wavenumber) required to excite its stretch.[6][8] This is a textbook example of how molecular structure directly influences spectral output.

-

The Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of complex, overlapping signals that are unique to the molecule as a whole.

-

Aromatic C=C Stretching: A series of sharp, medium-to-strong bands between 1610-1400 cm⁻¹ arise from the stretching vibrations of the carbon-carbon bonds within the two aromatic rings.[1][10]

-

C-H Bending Vibrations: In-plane and out-of-plane (OOP) C-H bending vibrations give rise to several bands. The most structurally informative is the strong C-H OOP band expected between 860-800 cm⁻¹, which is characteristic of the two adjacent hydrogens on the para-substituted benzene ring.

-

Thiophene-Specific Vibrations: The thiophene ring contributes its own unique vibrations. The C-S stretching mode is expected in the 850-650 cm⁻¹ range but is often weak and can be coupled with other vibrations, making it less diagnostic than other peaks.[2][10]

-

Data Validation and Troubleshooting

To ensure the trustworthiness of the analysis, a self-validating system of checks should be employed:

-

Presence of Key Peaks: A valid spectrum must contain the three most critical peaks: the strong C=O stretch (~1700 cm⁻¹), the aromatic C-H stretch (>3000 cm⁻¹), and at least one of the aldehydic C-H stretches (~2720 cm⁻¹). The absence of any of these casts serious doubt on the sample's identity.

-

Absence of Impurity Peaks: Look for unexpected bands. A broad absorption around 3500-3200 cm⁻¹ would indicate the presence of O-H groups from water or an alcohol impurity. The presence of a strong peak around 1760 cm⁻¹ could indicate an ester impurity.

-

Spectrum Quality: A noisy spectrum (low signal-to-noise ratio) is often the result of poor sample-crystal contact. If the spectrum is weak, re-apply the sample and ensure adequate pressure is used.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the characteristic vibrational frequencies of the aldehyde, benzene, and thiophene moieties, a detailed and confident analysis can be performed. The key diagnostic features are the strong, conjugation-shifted carbonyl stretch below 1710 cm⁻¹, the characteristic Fermi doublet of the aldehydic C-H stretch, and the pattern of aromatic C=C stretching and C-H bending vibrations. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage FT-IR for the reliable characterization of this important chemical compound.

References

- IR Spectroscopy Tutorial: Aldehydes. (n.d.). University of Colorado Boulder.

- Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts.

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (2026). ResearchGate.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.

- Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.

- Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries.

- The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online.

- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Thiophene Ring Vibrations in Substituted Thiophenes. (2017). International Journal of Pharmaceutical Sciences Review and Research.

- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE.

- Infrared Spectrum of Benzaldehyde. (n.d.). Doc Brown's Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to the Mass Spectrometry of 4-(Thiophen-3-yl)benzaldehyde

Introduction: The Analytical Imperative for 4-(Thiophen-3-yl)benzaldehyde

This compound, a bifunctional aromatic molecule featuring a benzaldehyde moiety linked to a thiophene ring, represents a class of compounds with significant interest in medicinal chemistry and materials science. Thiophene derivatives are often utilized as bioisosteres for benzene rings in drug discovery, potentially modulating pharmacological activity.[1] The aldehyde group, in turn, serves as a versatile synthetic handle for further molecular elaboration. Accurate structural confirmation and purity assessment are paramount in the development of novel therapeutics and materials. Mass spectrometry (MS) stands as a cornerstone analytical technique for providing definitive molecular weight and structural information.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict the characteristic fragmentation patterns under electron ionization, and provide a robust experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the mass spectrometric analysis of this important class of heterocyclic compounds.

Chemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈OS | [2] |

| Molecular Weight | 188.25 g/mol | [2] |

| CAS Number | 157730-74-0 | [2] |

| Structure | O=CC₁=CC=C(C=C₁)C₁=CSC=C₁ | [2] |

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is dictated by the analyte's properties and the desired analytical outcome. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

EI is a hard ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This "fingerprint" of fragment ions is invaluable for unambiguous structural confirmation. Aromatic aldehydes, like benzaldehyde, are known to produce strong molecular ion peaks in EI-MS, facilitating the determination of the molecular weight.[4] Given the stability of the aromatic and heterocyclic rings in this compound, EI is the preferred method for detailed structural analysis.

Electrospray Ionization (ESI): A Softer Approach for Molecular Weight Confirmation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[3][5] This is particularly useful for confirming the molecular weight of a compound, especially when dealing with complex mixtures or when the compound is thermally labile. For this compound, ESI would be employed to quickly verify the mass of the intact molecule. It is important to note that when using methanol as a solvent in ESI, aromatic aldehydes can undergo an in-source aldol reaction, leading to the formation of an [M+15]⁺ ion.[6] This potential side reaction must be considered during data interpretation.

Predicted Electron Ionization (EI) Fragmentation of this compound

Under standard 70 eV electron ionization, this compound is expected to undergo a series of characteristic fragmentation events. The stability of the aromatic and heterocyclic rings will strongly influence the observed fragmentation pathways.

The initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 188 .

Caption: Predicted EI fragmentation of this compound.

The primary fragmentation pathways are predicted as follows:

-